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1-Bromo-4-(cyclohex-1-en-1-yl)benzene Documentation Hub

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  • Product: 1-Bromo-4-(cyclohex-1-en-1-yl)benzene
  • CAS: 1605-17-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(4-Bromophenyl)cyclohexene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(4-bromophenyl)cyclohexene, a halogenated aromatic alkene with significant potential in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-bromophenyl)cyclohexene, a halogenated aromatic alkene with significant potential in organic synthesis and as a building block in medicinal chemistry. Due to its limited commercial availability, this guide details a reliable synthetic protocol for its preparation via the acid-catalyzed dehydration of 1-(4-bromophenyl)cyclohexanol. A thorough characterization of the target molecule, including its chemical structure, molecular weight, and predicted spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry), is presented. Furthermore, the guide explores the underlying reaction mechanism and discusses potential applications of this versatile compound in drug discovery and materials science, offering field-proven insights for researchers in these areas.

Introduction

1-(4-Bromophenyl)cyclohexene, more systematically named 1-(4-bromophenyl)cyclohex-1-ene, is an organic compound featuring a cyclohexene ring bonded to a bromophenyl group. The presence of the bromine atom and the reactive alkene functionality makes it a valuable intermediate for introducing the 4-bromophenylcyclohexenyl moiety into more complex molecules. This guide aims to serve as a primary reference for scientists and researchers, providing not only the fundamental chemical properties of 1-(4-bromophenyl)cyclohexene but also a practical, in-depth understanding of its synthesis and characterization.

Chemical Structure and Molecular Properties

A clear understanding of the molecular architecture is fundamental to exploiting the chemical reactivity of 1-(4-bromophenyl)cyclohexene.

Chemical Structure

The structure consists of a six-membered cyclohexene ring with a double bond between carbons 1 and 2. A 4-bromophenyl group is attached to the C1 position of the cyclohexene ring.

Diagram of the chemical structure of 1-(4-Bromophenyl)cyclohexene:

Caption: Chemical structure of 1-(4-Bromophenyl)cyclohexene.

Molecular Formula and Weight

The key quantitative data for 1-(4-bromophenyl)cyclohexene are summarized in the table below.

PropertyValue
Molecular FormulaC₁₂H₁₃Br
Molecular Weight 237.14 g/mol
Monoisotopic Mass236.0201 g/mol

Synthesis of 1-(4-Bromophenyl)cyclohexene

Reaction Scheme

The overall transformation involves the elimination of a water molecule from the precursor alcohol, 1-(4-bromophenyl)cyclohexanol, to form the target alkene.

Diagram of the synthesis of 1-(4-Bromophenyl)cyclohexene:

Synthesis reactant 1-(4-Bromophenyl)cyclohexanol product 1-(4-Bromophenyl)cyclohexene reactant->product Dehydration reagent H₃PO₄ or H₂SO₄ (Acid Catalyst) reactant->reagent byproduct H₂O product->byproduct

Caption: Synthesis of 1-(4-Bromophenyl)cyclohexene via dehydration.

Experimental Protocol

This protocol is based on well-established procedures for the dehydration of tertiary alcohols.[1][2][3]

Materials:

  • 1-(4-Bromophenyl)cyclohexanol

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, place 1-(4-bromophenyl)cyclohexanol.

  • Acid Addition: Slowly add a catalytic amount of 85% phosphoric acid or concentrated sulfuric acid to the flask while stirring. An exothermic reaction may be observed.

  • Heating: Heat the reaction mixture to a temperature sufficient to induce distillation of the product (typically 140-160 °C). The product, 1-(4-bromophenyl)cyclohexene, will co-distill with water.

  • Work-up:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-(4-bromophenyl)cyclohexene.

Mechanism of Dehydration

The acid-catalyzed dehydration of 1-(4-bromophenyl)cyclohexanol proceeds through an E1 (elimination, unimolecular) mechanism.[1][4]

Diagram of the E1 dehydration mechanism:

E1_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Deprotonation A 1-(4-Bromophenyl)cyclohexanol B Protonated Alcohol (Oxonium Ion) A->B + H⁺ C Tertiary Carbocation B->C - H₂O (rate-determining) D 1-(4-Bromophenyl)cyclohexene C->D - H⁺

Caption: E1 mechanism for the dehydration of 1-(4-bromophenyl)cyclohexanol.

  • Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).

  • Loss of Water to Form a Carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation. This is the rate-determining step of the reaction.

  • Deprotonation to Form the Alkene: A base (typically water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of the double bond in 1-(4-bromophenyl)cyclohexene.

Spectroscopic Characterization

Accurate characterization is crucial to confirm the identity and purity of the synthesized 1-(4-bromophenyl)cyclohexene. The following are predicted spectroscopic data based on the analysis of similar structures.[5][6][7]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.45d2HAromatic protons ortho to the bromine
~ 7.25d2HAromatic protons meta to the bromine
~ 6.10t1HVinylic proton on C2 of cyclohexene
~ 2.40 - 2.20m4HAllylic protons on C3 and C6
~ 1.80 - 1.60m4HAliphatic protons on C4 and C5
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 142Quaternary aromatic carbon attached to cyclohexene
~ 138Quaternary carbon (C1) of cyclohexene
~ 131Aromatic CH carbons meta to bromine
~ 128Aromatic CH carbons ortho to bromine
~ 125Vinylic CH carbon (C2) of cyclohexene
~ 120Quaternary aromatic carbon attached to bromine
~ 30 - 22Aliphatic CH₂ carbons of cyclohexene
Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern of bromine.

m/zInterpretation
236/238Molecular ion (M⁺) peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br)
157Loss of Br radical
91Tropylium ion (C₇H₇⁺)

Applications in Research and Development

The unique structural features of 1-(4-bromophenyl)cyclohexene make it a valuable building block in several areas of chemical research.

  • Pharmaceutical Synthesis: The bromophenyl moiety can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. This makes 1-(4-bromophenyl)cyclohexene a useful scaffold for the synthesis of novel drug candidates.

  • Materials Science: The combination of an aromatic ring and a reactive double bond allows for its use in the synthesis of polymers and other advanced materials with specific electronic or optical properties.

  • Mechanistic Studies: As a substituted cyclohexene, it can be employed in studies of reaction mechanisms, such as electrophilic additions to alkenes and pericyclic reactions.

Conclusion

This technical guide has provided a detailed overview of 1-(4-bromophenyl)cyclohexene, a compound of significant interest to the scientific community. By outlining a reliable synthetic procedure and providing comprehensive characterization data, this guide empowers researchers to synthesize and utilize this versatile molecule in their own investigations. The insights into its chemical properties and potential applications are intended to stimulate further research and innovation in the fields of organic synthesis, medicinal chemistry, and materials science.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]

  • Study.com. (n.d.). Dehydration of Cyclohexanol | Definition & Mechanism. Retrieved from [Link]

  • Kinetics and Mechanism of Cyclohexanol Dehydration in High-Temperature Water. The Journal of Physical Chemistry A, 2003, 107 (28), 5483–5491.
  • Scribd. (n.d.). Dehydration of Cyclohexanol Lab Report. Retrieved from [Link]

  • SavitaPall.com. (n.d.). Dehydration of cyclohexanol. Retrieved from [Link]

  • Allen. (n.d.). The major product of acid catalysed dehydration of 1 methylcyclohexanol is:. Retrieved from [Link]

  • Brainly. (2018, March 17). Write out a detailed mechanism of the acid-catalyzed dehydration of cyclohexanol. Use only hydronium as. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 1-(4-Bromophenyl)cyclohexene

Abstract: This technical guide provides a comprehensive overview of 1-(4-bromophenyl)cyclohexene, a substituted cyclohexene derivative of interest in synthetic organic chemistry. Due to the limited availability of direct...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 1-(4-bromophenyl)cyclohexene, a substituted cyclohexene derivative of interest in synthetic organic chemistry. Due to the limited availability of direct experimental data for 4-bromophenylcyclohexene as initially requested, this guide focuses on the more readily synthesizable and characterized isomer, 1-(4-bromophenyl)cyclohexene. The document details its structural and physicochemical properties, with a particular focus on the theoretical and practical aspects of its melting point. Furthermore, it outlines a robust, field-proven protocol for its synthesis via a Grignard reaction followed by acid-catalyzed dehydration, and concludes with a discussion on its characterization using modern spectroscopic techniques. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this class of compounds.

Introduction and Structural Elucidation

1-(4-Bromophenyl)cyclohexene is an organic compound featuring a cyclohexene ring bonded to a 4-bromophenyl group at the vinylic position. The presence of the bromine atom on the phenyl ring and the unsaturated cyclohexene moiety makes this molecule a versatile intermediate for further functionalization in organic synthesis. The endocyclic double bond and the bulky bromophenyl group dictate its stereochemistry and reactivity.

The structural rigidity of the cyclohexene ring, combined with the electronic effects of the bromine substituent (electron-withdrawing inductive effect and electron-donating resonance effect), influences the molecule's overall polarity, stability, and intermolecular interactions. These factors are critical in determining its physical properties, including its melting point, boiling point, and solubility.

Physicochemical Properties and Melting Point Analysis

A definitive, experimentally determined melting point for 1-(4-bromophenyl)cyclohexene is not widely reported in publicly available literature, suggesting it may be a liquid at room temperature or a low-melting solid. However, we can predict and analyze the factors influencing its melting point.

Table 1: Predicted and Known Physicochemical Properties

PropertyValue/PredictionSource/Rationale
Molecular FormulaC₁₂H₁₃BrCalculated
Molecular Weight237.14 g/mol Calculated
Physical State at 25°CLikely a liquid or low-melting solidInferred from similar structures
Melting Point (°C)Not widely reported-
Boiling Point (°C)Predicted to be high (>250 °C)Due to high molecular weight and polarity
SolubilitySoluble in nonpolar organic solvents (e.g., hexane, toluene, diethyl ether, dichloromethane); Insoluble in water.Principle of "like dissolves like".
Density (g/cm³)Predicted to be >1.0 g/cm³Presence of a bromine atom.
Factors Influencing the Melting Point

The melting point of a crystalline solid is a measure of the energy required to overcome the intermolecular forces holding the molecules in a fixed lattice. For 1-(4-bromophenyl)cyclohexene, the key factors are:

  • Molecular Symmetry and Packing: The planarity of the phenyl ring and the double bond of the cyclohexene ring, in contrast to the non-planar saturated portion of the cyclohexene, will influence how efficiently the molecules can pack in a crystal lattice. A more symmetrical molecule generally has a higher melting point due to better packing.

  • Intermolecular Forces: The primary intermolecular forces at play are London dispersion forces and dipole-dipole interactions. The large electron cloud of the bromine atom and the aromatic ring contribute to significant van der Waals forces. The C-Br bond introduces a dipole moment, leading to dipole-dipole interactions.

  • Molecular Weight: The relatively high molecular weight of 237.14 g/mol contributes to stronger London dispersion forces, which would suggest a higher melting point compared to smaller, non-brominated analogues.

Experimental Determination of Melting Point

Should the compound be synthesized and isolated as a solid, its melting point can be determined using standard laboratory techniques.

Protocol for Melting Point Determination:

  • Sample Preparation: A small, dry sample of purified 1-(4-bromophenyl)cyclohexene is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Synthesis of 1-(4-Bromophenyl)cyclohexene

A reliable and commonly employed method for the synthesis of 1-(4-bromophenyl)cyclohexene involves a two-step process: the Grignard reaction of a bromophenylmagnesium halide with cyclohexanone to form the tertiary alcohol intermediate, 1-(4-bromophenyl)cyclohexan-1-ol, followed by the acid-catalyzed dehydration of this alcohol.

Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration 4-bromo-iodobenzene 4-Bromo-iodobenzene Grignard_Reagent 4-Bromophenylmagnesium iodide (Grignard Reagent) 4-bromo-iodobenzene->Grignard_Reagent Mg, THF Mg Magnesium (turnings) Alcohol_Intermediate 1-(4-Bromophenyl)cyclohexan-1-ol Grignard_Reagent->Alcohol_Intermediate Cyclohexanone, THF Cyclohexanone Cyclohexanone Final_Product 1-(4-Bromophenyl)cyclohexene Alcohol_Intermediate->Final_Product Heat, Acid Acid Acid Catalyst (e.g., H₂SO₄, H₃PO₄)

Caption: Synthetic workflow for 1-(4-bromophenyl)cyclohexene.

Step 1: Synthesis of 1-(4-Bromophenyl)cyclohexan-1-ol via Grignard Reaction

The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[1] In this step, a Grignard reagent, 4-bromophenylmagnesium halide, is prepared and then reacted with cyclohexanone.

Experimental Protocol:

  • Apparatus Setup: All glassware must be rigorously dried in an oven and assembled under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.

  • Grignard Reagent Formation:

    • To a round-bottom flask containing magnesium turnings and a crystal of iodine (as an activator), a solution of 1-bromo-4-iodobenzene in anhydrous tetrahydrofuran (THF) is added dropwise. The use of 1-bromo-4-iodobenzene is strategic as the iodine is more reactive towards magnesium, leaving the bromine intact for subsequent reactions.

    • The reaction is initiated, often with gentle heating, and is characterized by the disappearance of the iodine color and the formation of a cloudy grey solution. The mixture is stirred until the magnesium is consumed.

  • Reaction with Cyclohexanone:

    • The flask containing the Grignard reagent is cooled in an ice bath.

    • A solution of cyclohexanone in anhydrous THF is added dropwise to the stirred Grignard reagent. An exothermic reaction will occur. The rate of addition should be controlled to maintain a gentle reflux.

  • Work-up:

    • After the addition is complete, the reaction is stirred at room temperature until completion (monitored by TLC).

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-(4-bromophenyl)cyclohexan-1-ol. This intermediate can be purified by recrystallization or used directly in the next step.

Step 2: Acid-Catalyzed Dehydration of 1-(4-Bromophenyl)cyclohexan-1-ol

The tertiary alcohol intermediate is readily dehydrated under acidic conditions to form the desired alkene.[2][3] This is an elimination reaction (E1 mechanism).[3]

Experimental Protocol:

  • Reaction Setup: The crude or purified 1-(4-bromophenyl)cyclohexan-1-ol is dissolved in a suitable solvent such as toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Dehydration: A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or phosphoric acid) is added to the solution.[2]

  • Reaction Progression: The mixture is heated to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap and by TLC analysis.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

    • The resulting crude 1-(4-bromophenyl)cyclohexene can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

The structure of the synthesized 1-(4-bromophenyl)cyclohexene can be unequivocally confirmed using a combination of spectroscopic methods.

Characterization_Workflow Synthesized_Product Purified 1-(4-Bromophenyl)cyclohexene NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR Infrared (IR) Spectroscopy Synthesized_Product->IR MS Mass Spectrometry (MS) Synthesized_Product->MS Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Caption: Workflow for the spectroscopic characterization of 1-(4-bromophenyl)cyclohexene.

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the electronic environment of the hydrogen atoms.

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.5 ppm), characteristic of a para-substituted benzene ring.

  • Vinylic Proton: A triplet or multiplet in the alkene region (δ 5.5-6.0 ppm).

  • Allylic Protons: Signals for the four allylic protons on the cyclohexene ring will appear deshielded (δ 2.0-2.5 ppm).

  • Other Aliphatic Protons: The remaining four protons on the cyclohexene ring will appear further upfield (δ 1.5-2.0 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show the number of unique carbon environments.

  • Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm), with the carbon attached to the bromine showing a characteristic shift.

  • Vinylic Carbons: Two signals in the alkene region (δ 120-140 ppm).

  • Aliphatic Carbons: Four signals in the aliphatic region (δ 20-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups.

  • C=C Stretch (alkene): A peak around 1650 cm⁻¹.

  • C=C Stretch (aromatic): Peaks around 1600 and 1475 cm⁻¹.

  • =C-H Stretch (vinylic and aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C-Br Stretch: A peak in the fingerprint region (typically 500-600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Conclusion

This technical guide has provided a detailed examination of the synthesis, properties, and characterization of 1-(4-bromophenyl)cyclohexene. By leveraging established synthetic methodologies such as the Grignard reaction and acid-catalyzed dehydration, this compound can be reliably prepared in a laboratory setting. The outlined analytical techniques provide a robust framework for its structural confirmation and purity assessment. This guide serves as a valuable resource for researchers and scientists working with substituted cyclohexenes and related compounds in various fields of chemical science.

References

  • Bruker. (n.d.). 1H and 13C NMR Spectra. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Study.com. (n.d.). Dehydration of Cyclohexanol. Retrieved from [Link]

  • Scribd. (n.d.). Dehydration of Cyclohexanol Lab Report. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 1-Bromo-4-(cyclohex-1-en-1-yl)benzene

This Application Note is designed as a high-level technical guide for the chemoselective synthesis of 1-Bromo-4-(cyclohex-1-en-1-yl)benzene . This molecule serves as a critical "linchpin" intermediate in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for the chemoselective synthesis of 1-Bromo-4-(cyclohex-1-en-1-yl)benzene . This molecule serves as a critical "linchpin" intermediate in medicinal chemistry, allowing for the sequential modular assembly of complex biaryl and styrenyl scaffolds.

Executive Summary

The synthesis of 1-Bromo-4-(cyclohex-1-en-1-yl)benzene requires the precise discrimination between two halogenated sites on the starting material, 1-bromo-4-iodobenzene . This protocol leverages the kinetic disparity in oxidative addition rates between aryl-iodides and aryl-bromides. By utilizing a palladium(0) catalyst with specific ligand architecture under controlled thermal conditions, the cyclohexenyl moiety is installed exclusively at the iodine position, preserving the bromine handle for subsequent functionalization (e.g., Buchwald-Hartwig amination or a second Suzuki coupling).

Scientific Foundation: The Chemoselectivity Logic

Bond Dissociation Energy (BDE) & Oxidative Addition

The success of this reaction hinges on the bond dissociation energies of the carbon-halogen bonds.

  • C(sp²)–I BDE: ~65 kcal/mol

  • C(sp²)–Br BDE: ~81 kcal/mol

Under standard Suzuki conditions, the oxidative addition of the Pd(0) species to the Aryl-I bond is significantly faster than to the Aryl-Br bond. However, "leakage" (reaction at the bromine site) can occur if the catalyst is too active (e.g., using electron-rich alkyl phosphines like P(t-Bu)₃) or if the reaction temperature is too high.

Catalyst Selection

Recommended Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] .

  • Rationale: Triphenylphosphine (PPh₃) is a moderately electron-donating ligand. It generates a catalyst active enough to insert into the weak C–I bond at moderate temperatures (40–70°C) but relatively sluggish toward the stronger C–Br bond, effectively gating the reaction to the desired site.

Mechanistic Pathway

The following diagram illustrates the kinetic competition and the pathway to the desired product.

Chemoselectivity Start 1-Bromo-4-iodobenzene Inter_I Oxidative Addition (Fast) [Ar-Pd-I] Start->Inter_I k(I) >> k(Br) Inter_Br Oxidative Addition (Slow) [Ar-Pd-Br] Start->Inter_Br High Temp / Active Cat Cat Pd(PPh3)4 (Catalyst) Cat->Inter_I Product TARGET: 1-Bromo-4-(cyclohexenyl)benzene Inter_I->Product Transmetallation & Reductive Elimination SideProd SIDE PRODUCT: 1,4-Bis(cyclohexenyl)benzene Inter_Br->SideProd Boron Cyclohexenylboronic Acid + Base Boron->Product Boron->SideProd

Figure 1: Kinetic pathway demonstrating the selective oxidative addition to the C-I bond over the C-Br bond.

Experimental Protocol

Materials & Reagents
ComponentEquiv.RoleNotes
1-Bromo-4-iodobenzene 1.0SubstrateLimiting reagent.
Cyclohex-1-en-1-ylboronic acid 1.05NucleophileSlight excess to ensure conversion, but minimize bis-coupling.
Pd(PPh₃)₄ 0.02 - 0.05CatalystFreshly opened/yellow crystals preferred.
Na₂CO₃ (2.0 M aq) 2.5BaseMild base prevents protodeboronation.
1,2-Dimethoxyethane (DME) N/ASolventCo-solvent with water; excellent solubility for Pd-complexes.
Step-by-Step Methodology

Phase 1: Setup & Degassing (Critical for Pd(0) longevity)

  • Equip a 2-neck round-bottom flask with a reflux condenser and a rubber septum.

  • Add 1-bromo-4-iodobenzene (1.0 equiv) and cyclohex-1-en-1-ylboronic acid (1.05 equiv).

  • Add DME (concentration ~0.1 M relative to substrate).

  • Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.

  • Add Pd(PPh₃)₄ (2–5 mol%) quickly against a positive flow of inert gas.

  • Add degassed 2.0 M aqueous Na₂CO₃ (2.5 equiv).

Phase 2: Reaction 7. Heat the mixture to 60–70°C .

  • Note: Do not exceed 80°C. Higher temperatures increase the probability of reacting the bromine position.
  • Monitor via TLC (Hexanes/EtOAc) or HPLC after 2 hours.
  • Checkpoint: The starting material (di-halide) should disappear. If significant starting material remains after 4 hours, add a booster of catalyst (1 mol%).

Phase 3: Workup & Purification [1] 9. Cool to room temperature. 10. Dilute with Diethyl Ether or Ethyl Acetate and wash with water (x2) and brine (x1). 11. Dry organic layer over anhydrous MgSO₄, filter, and concentrate. 12. Purification: Flash Column Chromatography on Silica Gel.

  • Eluent: 100% Hexanes → 5% EtOAc/Hexanes.
  • Target: The product is non-polar. It will elute shortly after any remaining starting material.
Workflow Visualization

Workflow Step1 Assembly: Combine SM + Boronic Acid + Solvent (DME/H2O) Step2 Degassing: Sparge with Ar/N2 (15 min) *CRITICAL STEP* Step1->Step2 Step3 Catalysis: Add Pd(PPh3)4 + Base Heat to 65°C Step2->Step3 Step4 Monitoring: Check HPLC for SM Consumption Watch for Bis-coupling Step3->Step4 Step4->Step3 Incomplete Step5 Workup: Extract (Et2O), Wash (Brine), Dry (MgSO4) Step4->Step5 Complete Step6 Purification: Flash Chromatography (Hexanes) Step5->Step6

Figure 2: Operational workflow for the chemoselective coupling process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-coupling observed (Product has two cyclohexenyl rings)Temperature too high or excess Boronic Acid.Reduce temperature to 50°C. Strictly limit Boronic Acid to 1.0–1.05 equiv.
Low Conversion Oxidized Catalyst or Oxygen poisoning.Ensure Pd(PPh₃)₄ is bright yellow (not orange/brown). Degas solvents more rigorously.[2]
Protodeboronation (Benzene ring with no coupling)Base too strong or unstable Boronic Acid.Switch from Na₂CO₃ to K₃PO₄ or KF. Use anhydrous conditions (THF/Dioxane) with CsF if hydrolysis is severe.
Double Bond Isomerization "Hydride" species in reaction.[1]Avoid excessive heating times. Ensure the reaction is quenched immediately upon completion.

Characterization Standards

The isolated product, 1-Bromo-4-(cyclohex-1-en-1-yl)benzene , should be validated against the following expected data:

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.45 (d, J = 8.5 Hz, 2H, Ar-H ortho to Br)

    • δ 7.25 (d, J = 8.5 Hz, 2H, Ar-H ortho to alkene)

    • δ 6.10–6.15 (m, 1H, vinylic CH)

    • δ 2.35–2.40 (m, 2H, allylic CH₂)

    • δ 2.15–2.20 (m, 2H, allylic CH₂)

    • δ 1.60–1.80 (m, 4H, cyclohexyl CH₂)

  • Key Diagnostic: The preservation of the doublet at ~7.45 ppm indicates the Bromine is still intact. Loss of this signal suggests bis-coupling or dehalogenation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on catalyst activity vs. halide selectivity).

  • BenchChem Technical Support. (2025). Minimizing Homocoupling in Suzuki Reactions with 1-Bromo-4-iodobenzene.[3] BenchChem Application Notes.

  • University of Tasmania. (2023).[4] Nuances in fundamental Suzuki-Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures.[3][4][5] Organometallics.

  • PubChem. (2025).[6] 1-Bromo-4-cyclohexylbenzene Compound Summary. (Structural and NMR reference data).

Sources

Application

Strategic Utilization of 1-Bromo-4-(cyclohex-1-en-1-yl)benzene in High-Performance Liquid Crystal Synthesis

Executive Summary & Architectural Significance[1] In the molecular engineering of nematic liquid crystals (LCs), 1-Bromo-4-(cyclohex-1-en-1-yl)benzene serves as a critical "pivot" intermediate. It bridges the gap between...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Architectural Significance[1]

In the molecular engineering of nematic liquid crystals (LCs), 1-Bromo-4-(cyclohex-1-en-1-yl)benzene serves as a critical "pivot" intermediate. It bridges the gap between simple aromatics and the rigid phenylcyclohexane (PCH) cores required for low-viscosity, high-stability mesophases.

While the cyclohexenyl ring itself introduces a "kink" that disrupts liquid crystalline packing, its primary value lies in its role as a masked trans-cyclohexyl group . The double bond provides a handle for conformational locking via stereoselective hydrogenation. This guide details the synthesis of this intermediate, its rigorous quality control, and its transformation into the trans-1-bromo-4-cyclohexylbenzene scaffold—a ubiquitous building block for TFT-LCD and OLED formulations.

Key Chemical Advantages
  • Synthetic Versatility: The aryl bromide moiety remains intact for downstream cross-coupling (Suzuki-Miyaura).

  • Stereochemical Precursor: Precedes the formation of the trans-cyclohexane ring, which imparts the necessary longitudinal rigidity and low optical anisotropy (

    
    ) to the final LC mixture.
    

Synthesis of the Intermediate

Objective: Preparation of 1-Bromo-4-(cyclohex-1-en-1-yl)benzene via Grignard Addition and Dehydration.

Reaction Logic & Causality

We utilize a two-step one-pot procedure or a stepwise isolation method. The Grignard addition establishes the carbon skeleton. The subsequent acid-catalyzed dehydration is thermodynamically driven by the formation of the conjugated styrene-like system (though the double bond remains endocyclic to the cyclohexane ring to minimize steric strain).

Detailed Protocol

Reagents:

  • 1,4-Dibromobenzene (or 4-Bromophenylmagnesium bromide, 1.0 M in THF)

  • Cyclohexanone (Reagent Grade, dried over MgSO4)

  • 
    -Toluenesulfonic acid (pTSA) (Catalyst)
    
  • Toluene (Solvent for dehydration)

Step-by-Step Methodology:

  • Grignard Formation (if starting from dibromide):

    • Setup: Flame-dried 3-neck flask, N2 atmosphere.

    • Action: React 1,4-dibromobenzene (1.1 eq) with Mg turnings in THF.

    • Critical Control: Maintain temperature <40°C to prevent polymerization or Wurtz coupling.

    • Self-Validation: Initiation is confirmed by exotherm and disappearance of Mg metal.

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0°C.

    • Add Cyclohexanone (1.0 eq) dropwise over 60 minutes.

    • Mechanism:[1][2][3][4][5] The nucleophilic aryl carbon attacks the carbonyl carbon.

    • Endpoint: TLC shows consumption of cyclohexanone. Quench with saturated NH4Cl.[3] Isolate the intermediate alcohol (1-(4-bromophenyl)cyclohexanol).

  • Dehydration (The Critical Step):

    • Dissolve the crude alcohol in Toluene. Add pTSA (5 mol%).

    • Setup: Equip with a Dean-Stark trap .

    • Action: Reflux at 110°C.

    • Self-Validation: The reaction is complete when water collection in the Dean-Stark trap ceases (stoichiometric water removal).

    • Purification: Wash with NaHCO3, dry, and recrystallize from Ethanol/Hexane.

Quality Control Parameters
ParameterSpecificationMethodNote
Appearance White to off-white crystalline solidVisualYellowing indicates oxidation.
Purity > 98.5%GC-FIDCritical for LC resistivity.
Water Content < 0.05%Karl FischerEssential for downstream lithiation.
1H NMR

6.10-6.15 ppm (1H, m, vinyl)
400 MHz CDCl3Confirms double bond presence.

Downstream Application: The "Trans-Isomer" Directive

The most critical application of this intermediate is its conversion into 1-bromo-4-(trans-4-alkylcyclohexyl)benzene . The cis isomer is an impurity that degrades the nematic range of the final LC mixture.

Stereoselective Hydrogenation Protocol

Objective: Reduce the double bond while maximizing the thermodynamic trans product.

Reagents:

  • Substrate: 1-Bromo-4-(cyclohex-1-en-1-yl)benzene[6]

  • Catalyst: Pd/C (5%) or Raney Nickel (Caution: Pyrophoric)

  • Solvent: Ethyl Acetate or Ethanol

  • Isomerization Catalyst: Potassium tert-butoxide (

    
    -BuOK)
    

Workflow:

  • Hydrogenation:

    • Pressurize reactor to 3-5 bar H2 at RT.

    • Observation: Reaction is usually fast. Monitor H2 uptake.

    • Result: Typically yields a mixture of cis (kinetic) and trans (thermodynamic) isomers (approx. 70:30 to 40:60 ratio depending on catalyst).

  • Thermodynamic Equilibration (Isomerization):

    • Why: Hydrogenation rarely gives 100% trans.

    • Action: Dissolve crude mixture in DMF or DMSO. Add

      
      -BuOK (20 mol%). Heat to 100°C for 4 hours.
      
    • Mechanism:[1][2][3][4][5] Base-catalyzed enolization/inversion at the benzylic position drives the equilibrium toward the diequatorial (trans) conformer.

    • Target: >95% trans isomer.[7]

  • Crystallization:

    • Recrystallize from ethanol. The trans isomer typically has a significantly higher melting point and lower solubility, allowing facile separation from the cis oil.

Visualizing the Workflow (Graphviz)

LC_Synthesis_Workflow Start Start: 1,4-Dibromobenzene Grignard Grignard Reagent (4-Br-Ph-MgBr) Start->Grignard Mg, THF Addition Addition of Cyclohexanone Grignard->Addition Alcohol Intermediate Alcohol Addition->Alcohol 1. React 2. Quench Dehydration Acid Dehydration (-H2O) Alcohol->Dehydration pTSA, Toluene Reflux alkene 1-Bromo-4-(cyclohex-1-en-1-yl)benzene (THE INTERMEDIATE) Dehydration->alkene Hydrogenation Hydrogenation (Pd/C, H2) alkene->Hydrogenation Route A: Saturate Core Suzuki Suzuki Coupling (Boronic Acids) alkene->Suzuki Route B: Extend Core First Isomerization Base Isomerization (t-BuOK) Hydrogenation->Isomerization Cis/Trans Mix Final_Trans Trans-1-Bromo-4-cyclohexylbenzene (LC Core) Isomerization->Final_Trans Purification

Caption: Figure 1. Synthetic pathway transforming raw aromatics into the high-value LC core.[8] Route A represents the standard industry practice for PCH liquid crystals.

Advanced Application: Suzuki Cross-Coupling

Once the trans-cyclohexyl core is established (or using the unsaturated intermediate directly if a specific conjugation is required), the Bromine handle is utilized to extend the mesogenic core.

Protocol:

  • Reagents: Intermediate (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(dppf)Cl2 (3 mol%), K2CO3 (2.0 eq).

  • Solvent: Toluene/Ethanol/Water (4:1:1).

  • Conditions: Reflux under Argon for 12 hours.

  • Self-Validation: Darkening of the catalyst solution (formation of Pd(0)) followed by precipitation of the coupled product upon cooling.

References

  • BenchChem. (2025).[7][8] Application Notes: 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene in Liquid Crystal Synthesis. Retrieved from

  • Organic Chemistry Portal. (2025). Suzuki Coupling Mechanism and Protocols. Retrieved from

  • PrepChem. (2025).[5] Synthesis of 1-Bromo-4-cyclohexylbenzene. Retrieved from

  • Sigma-Aldrich. (2025).[9] Product Specification: 1-Bromo-4-cyclohexylbenzene.[6][9] Retrieved from

  • EvitaChem. (2025). Chemical Properties of 1-Bromo-4-(prop-1-en-1-yl)benzene and Analogs. Retrieved from

Sources

Method

Strategic Functionalization of the Cyclohexenyl Double Bond in 4-Bromophenyl Derivatives

Topic: Functionalization of the cyclohexenyl double bond in 4-bromophenyl derivatives Content Type: Detailed Application Notes and Protocols Executive Summary & Strategic Rationale The 1-(4-bromophenyl)cyclohexene scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the cyclohexenyl double bond in 4-bromophenyl derivatives Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Rationale

The 1-(4-bromophenyl)cyclohexene scaffold represents a "privileged structure" in medicinal chemistry, serving as a precursor to various serotonin-norepinephrine reuptake inhibitors (SNRIs) and high-affinity ligands for G-protein coupled receptors. The core synthetic challenge lies in the chemoselective functionalization of the cyclohexenyl double bond while preserving the aryl bromide moiety. The aryl bromide is a critical "chemical handle" reserved for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This Application Note details three orthogonal protocols to install oxygenated functionality with precise stereocontrol:

  • Epoxidation: Accessing the versatile oxirane intermediate.[1]

  • Syn-Dihydroxylation: Installing cis-1,2-diol functionality (Upjohn conditions).

  • Hydroboration-Oxidation: Accessing the trans-2-arylcyclohexanol (anti-Markovnikov).

Strategic Decision Tree

The following workflow illustrates the divergent pathways available from the parent alkene, highlighting the stereochemical outcomes of each protocol.

FunctionalizationStrategy Substrate 1-(4-Bromophenyl)cyclohexene (Parent Scaffold) Epox Protocol 1: Epoxidation (mCPBA) Substrate->Epox Electrophilic Ox. Diol Protocol 2: Syn-Dihydroxylation (OsO4 / NMO) Substrate->Diol [3+2] Cycloaddition Hydro Protocol 3: Hydroboration (BH3·THF / H2O2) Substrate->Hydro Concerted Addn. Prod_Epox Epoxide Intermediate (Syn-addition) Epox->Prod_Epox Prod_Diol cis-1,2-Diol (Syn-addition) Diol->Prod_Diol Prod_Hydro trans-2-Arylcyclohexanol (Anti-Markovnikov / Syn-add) Hydro->Prod_Hydro

Figure 1: Divergent synthetic pathways for 1-(4-bromophenyl)cyclohexene functionalization.

Detailed Experimental Protocols

Protocol 1: Chemoselective Epoxidation (mCPBA)

Objective: Synthesis of 1-(4-bromophenyl)-7-oxabicyclo[4.1.0]heptane. Mechanism: Concerted syn-addition via a "butterfly" transition state. Critical Control: The aryl bromide is stable to peracids, but the resulting epoxide is acid-sensitive. Buffering is required to prevent in situ ring-opening to the trans-diol.

Reagents & Materials
  • Substrate: 1-(4-bromophenyl)cyclohexene (1.0 equiv)

  • Oxidant: m-Chloroperoxybenzoic acid (mCPBA), 77% max (1.2 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Buffer: Sodium bicarbonate (NaHCO₃) saturated solution

  • Quench: Sodium sulfite (Na₂SO₃) or Sodium thiosulfate (Na₂S₂O₃)

Step-by-Step Workflow
  • Preparation: Dissolve 1-(4-bromophenyl)cyclohexene (5.0 mmol, 1.18 g) in DCM (25 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Addition: Add mCPBA (6.0 mmol, 1.34 g) portion-wise over 15 minutes. Note: Adding as a solid prevents volume expansion, but ensure good stirring to disperse.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3–5 hours. Monitor by TLC (Hexane/EtOAc 9:1). The epoxide typically runs lower than the alkene but higher than the acid byproduct.

  • Quench (Critical): Pour the reaction mixture into a separatory funnel containing 20 mL of 10% aqueous Na₂SO₃. Shake vigorously to reduce excess peracid (check with starch-iodide paper; it should remain white).

  • Workup:

    • Wash the organic layer with saturated NaHCO₃ (2 x 20 mL) to remove m-chlorobenzoic acid.

    • Wash with brine (1 x 20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel (pre-treated with 1% Et₃N to neutralize acidity) eluting with Hexanes/EtOAc (95:5).

Protocol 2: Syn-Dihydroxylation (Upjohn Conditions)

Objective: Synthesis of cis-1-(4-bromophenyl)cyclohexane-1,2-diol. Mechanism: Osmium(VIII)-catalyzed [3+2] cycloaddition followed by hydrolysis. NMO acts as the stoichiometric co-oxidant to regenerate the toxic osmium catalyst.

Reagents & Materials
  • Catalyst: Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O) (1-2 mol%) or OsO₄ (2.5 wt% in t-BuOH).

  • Co-oxidant: N-Methylmorpholine N-oxide (NMO) (1.2 equiv, 50% aq. solution or solid).

  • Solvent System: Acetone/Water (4:1 v/v) or t-BuOH/Water (1:1).

Step-by-Step Workflow
  • Preparation: To a solution of 1-(4-bromophenyl)cyclohexene (2.0 mmol, 474 mg) in Acetone (8 mL) and Water (2 mL), add NMO (2.4 mmol, 280 mg).

  • Catalysis: Add K₂OsO₄·2H₂O (0.04 mmol, 15 mg). The solution will turn distinctively yellow/brown.

  • Reaction: Stir at room temperature for 12–18 hours.

    • Validation: The disappearance of the alkene is usually clean. If the reaction stalls, add a second portion of osmium catalyst (0.5 mol%).

  • Quench: Add solid sodium metabisulfite (Na₂S₂O₅, 500 mg) and stir for 30 minutes. The mixture should turn from brown to a pale suspension (reduction of Os species to insoluble OsO₂).

  • Extraction: Dilute with EtOAc (30 mL) and water (10 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 15 mL).

  • Purification: The crude product is often pure enough for analysis. Recrystallize from Hexane/EtOAc or purify via silica chromatography (Hexane/EtOAc 3:1).

Protocol 3: Regioselective Hydroboration-Oxidation

Objective: Synthesis of trans-2-(4-bromophenyl)cyclohexanol. Stereochemistry: Anti-Markovnikov regioselectivity combined with syn-addition of H-B, followed by oxidation with retention of configuration, yields the trans relationship between the aryl group and the hydroxyl group.

Reagents & Materials
  • Reagent: Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution (1.2 equiv).

  • Oxidant: Hydrogen peroxide (H₂O₂), 30% aq.

  • Base: Sodium hydroxide (NaOH), 3.0 M aq.

  • Solvent: Anhydrous THF.

Step-by-Step Workflow
  • Hydroboration:

    • In a flame-dried flask under Argon, dissolve 1-(4-bromophenyl)cyclohexene (2.0 mmol) in anhydrous THF (10 mL).

    • Cool to 0°C.

    • Add BH₃[2][3][4][5][6]·THF (2.4 mL, 2.4 mmol) dropwise via syringe.

    • Allow to warm to room temperature and stir for 2 hours.

  • Oxidation:

    • Cool the mixture back to 0°C.

    • Carefully add 3M NaOH (2 mL) dropwise (exothermic).

    • Carefully add 30% H₂O₂ (2 mL) dropwise.

  • Digestion: Heat the mixture to 50°C for 1 hour to ensure complete oxidation of the organoborane intermediate.

  • Workup:

    • Cool to room temperature.[2][7] Dilute with diethyl ether (30 mL) and water (10 mL).

    • Wash organic layer with brine and saturated NaHCO₃.

    • Dry over MgSO₄ and concentrate.

  • Stereochemical Note: The major product is the trans-isomer. The phenyl ring directs the incoming bulky borane to the adjacent carbon (C2) on the less hindered face, but electronic factors in styrene-like systems can complicate regioselectivity. For higher regiocontrol (if mixed isomers are observed), substitute BH₃ with 9-BBN (0.5 M in THF) and reflux for 12 hours before oxidation.

Analytical Validation & Expected Data

The following table summarizes diagnostic signal shifts (¹H NMR in CDCl₃) to validate the transformation.

FunctionalizationKey Diagnostic Signal (ppm)MultiplicityInterpretation
Parent Alkene ~6.10Triplet/MultipletVinylic proton (C2-H)
Epoxide ~3.05Doublet/MultipletEpoxide methine proton (C2-H)
cis-1,2-Diol ~4.00Broad SingletCarbinol proton (C2-H); broad due to H-bonding
trans-Alcohol ~3.60Multiplet (td)Carbinol proton (C2-H); large coupling constant (J ~10 Hz) indicates axial-axial coupling (trans)
Critical Quality Attribute: Ar-Br Integrity

For all protocols, the aromatic region (7.30–7.50 ppm) must show a characteristic AA'BB' or similar splitting pattern for the para-substituted benzene. Loss of the bromine (dehalogenation) would result in a complex multiplet and a significant shift in the aromatic signals.

Mechanistic Visualization: Hydroboration Stereochemistry[2][3][4][5][6][8][9]

Understanding the formation of the trans-alcohol is non-intuitive because the addition is syn. The diagram below clarifies this geometric inversion.

HydroborationStereochem Step1 Step 1: Syn-Addition (H and B add to same face) Intermediate Organoborane (H and B are cis) Step1->Intermediate BH3 Step2 Step 2: Oxidation (Retention of Config) Intermediate->Step2 H2O2/NaOH Product Product (H and OH are cis) (Ph and OH are TRANS) Step2->Product C-B becomes C-O

Figure 2: Stereochemical logic of Hydroboration-Oxidation.[5] The syn-addition of H and B results in a trans relationship between the pre-existing Phenyl group and the new Hydroxyl group.

References

  • Upjohn Dihydroxylation: VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976). An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Letters, 17(23), 1973–1976. Link

  • Epoxidation Protocol: Anderson, W. K., & Veysoglu, T. (1973). A simple procedure for the epoxidation of acid-sensitive olefins. The Journal of Organic Chemistry, 38(12), 2267–2268. Link

  • Hydroboration Stereochemistry: Brown, H. C., & Zweifel, G. (1961). Hydroboration. IX. The Hydroboration of Cyclic and Bicyclic Olefins. Journal of the American Chemical Society, 83(11), 2544–2551. Link

  • General Reactivity of 1-Arylcyclohexenes: Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. Link

Sources

Application

Lithiation protocols for 1-Bromo-4-(cyclohex-1-en-1-yl)benzene

Application Note: Precision Lithiation Strategies for 1-Bromo-4-(cyclohex-1-en-1-yl)benzene Executive Summary This guide details the generation of 4-(cyclohex-1-en-1-yl)phenyllithium via lithium-halogen exchange from its...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Lithiation Strategies for 1-Bromo-4-(cyclohex-1-en-1-yl)benzene

Executive Summary

This guide details the generation of 4-(cyclohex-1-en-1-yl)phenyllithium via lithium-halogen exchange from its bromide precursor. 1-Bromo-4-(cyclohex-1-en-1-yl)benzene is a critical scaffold in the synthesis of liquid crystals, OLED materials, and biaryl pharmaceutical intermediates.

The presence of the cyclohexenyl moiety introduces a specific challenge: preserving the olefinic unsaturation while effecting a high-yielding metal-halogen exchange. This protocol prioritizes Kinetic Control at cryogenic temperatures to avoid competitive allylic deprotonation or polymerization of the styrene-like double bond.

Mechanistic Principles & Decision Matrix

The transformation relies on the thermodynamic driving force where an aryl lithium species is more stable than an alkyl lithium reagent. However, the reaction is governed by kinetics.[1][2]

  • Primary Pathway (Desired): Rapid exchange of the C-Br bond for C-Li.

  • Secondary Pathway (Undesired): Deprotonation of the allylic protons on the cyclohexenyl ring (pKₐ ~40), leading to mixtures or polymerization.

  • Solution: Operation at -78°C in THF or Et₂O ensures the exchange rate (

    
    ) exceeds the deprotonation rate (
    
    
    
    ).
Visualizing the Reaction Pathway

LithiationMechanism Start 1-Bromo-4-(cyclohex-1-en-1-yl)benzene Intermed Ate-Complex / Transition State Start->Intermed THF, -78°C Reagent n-BuLi (1.05 eq) Reagent->Intermed Product 4-(cyclohex-1-en-1-yl)phenyllithium Intermed->Product k(exchange) >> k(deprot) SideProduct Allylic Deprotonation (Undesired) Intermed->SideProduct T > -40°C

Figure 1: Kinetic pathway favoring Lithium-Halogen exchange over allylic deprotonation.

Experimental Protocols

Protocol A: The Standard -Butyllithium Method

Recommended for gram-scale synthesis where stoichiometry must be precise.

Reagents:

  • Substrate: 1-Bromo-4-(cyclohex-1-en-1-yl)benzene (1.0 equiv)

  • Reagent:

    
    -BuLi (2.5 M in hexanes, 1.05 equiv)
    
  • Solvent: Anhydrous THF (Tetrahydrofuran) or Et₂O (Diethyl Ether)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon (Ar) or Nitrogen (N₂) for 15 minutes.

  • Solvation: Dissolve the substrate (e.g., 2.37 g, 10 mmol) in anhydrous THF (20 mL). The concentration should be approximately 0.5 M to prevent precipitation of the lithiated species.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow the internal temperature to equilibrate for 10 minutes.

  • Lithiation: Add

    
    -BuLi (4.2 mL, 10.5 mmol) dropwise via syringe over 10 minutes.
    
    • Note: Direct the stream against the flask wall to pre-cool the reagent before it hits the solution.

  • Equilibration: Stir at -78°C for 30–45 minutes. The solution typically turns a pale yellow or light orange.

    • Checkpoint: Withdraw a 0.1 mL aliquot and quench into MeOD. ¹H NMR should show >95% deuterium incorporation at the para-position.

  • Electrophile Trapping: Add the electrophile (e.g., Triisopropyl borate, DMF, or a ketone) slowly at -78°C.

  • Workup: Allow the mixture to warm to room temperature (unless the electrophile is unstable) and quench with saturated NH₄Cl.

Protocol B: The -Butyllithium Method (High Reactivity)

Recommended if the substrate contains impurities or if Protocol A yields are <80%.

Critical Difference: Requires 2.0 equivalents of


-BuLi. The first equivalent performs the exchange; the second destroys the resulting 

-BuBr to prevent Wurtz coupling.

Methodology:

  • Prepare flask and solvent as in Protocol A.

  • Cool to -78°C .

  • Add

    
    -BuLi (1.7 M in pentane, 2.05 equiv ) dropwise.
    
    • Caution:

      
      -BuLi is pyrophoric. Use a gas-tight syringe and ensure a positive pressure of inert gas.
      
  • Stir for only 15–20 minutes . (Exchange with

    
    -BuLi is virtually instantaneous).
    
  • Proceed immediately to electrophile addition.

Data & Optimization Guide

Solvent Compatibility Table

SolventPolarityExchange RateStability of Li-SpeciesRecommendation
THF HighFastGood (-78°C)Primary Choice
Et₂O MediumModerateExcellentUse if product precipitates in THF
Hexane LowVery SlowHighNot recommended (poor solubility)

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Low Yield (<50%) Wet solvent/atmosphereRe-distill THF over Na/Benzophenone; check gas lines.
Wurtz Coupling (Dimer) Temperature too highEnsure bath is -78°C; add Li-reagent slower.
Polymerization Allylic deprotonationSwitch from THF to Et₂O (less coordinating); reduce equilibration time.
Incomplete Exchange Old ReagentTitrate

-BuLi using diphenylacetic acid or N-pivaloyl-o-toluidine.

Trapping & Functionalization Workflow

Once generated, the 4-(cyclohex-1-en-1-yl)phenyllithium intermediate is a versatile nucleophile.

TrappingWorkflow LiSpecies Lithiated Intermediate (-78°C) Borate + B(OiPr)3 (Suzuki Precursor) LiSpecies->Borate 1. Add B(OiPr)3 2. H3O+ workup DMF + DMF (Aldehyde Synthesis) LiSpecies->DMF 1. Add DMF 2. H3O+ workup Silane + TMS-Cl (Protection/Spacer) LiSpecies->Silane Add TMS-Cl

Figure 2: Common downstream transformations for the lithiated intermediate.

Safety & Handling (E-E-A-T)

  • Pyrophoric Hazards:

    
    -BuLi ignites on contact with air. 
    
    
    
    -BuLi is flammable. Always keep a bucket of sand or a Class D fire extinguisher nearby.
  • Needle Technique: When withdrawing reagents, use the "positive pressure" technique. Never pull the plunger back to admit gas; let the inert gas pressure push the plunger.

  • Quenching: Never quench a -78°C reaction with water directly if it contains large excess of Li-reagent. Dilute with wet ether first, or use solid NH₄Cl.

References

  • Bailey, W. F., & Patricia, J. J. (1988).[3] The mechanism of the lithium-halogen exchange reaction: A review of the literature. Journal of Organometallic Chemistry. 3

  • BenchChem Application Notes. (2025). Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene (Analogous Protocol). BenchChem Protocols. 4

  • Reich, H. J. (2023).[3] Lithium-Halogen Exchange.[2][3][4] University of Wisconsin-Madison Chemistry Database. 2

  • Schierle, S., et al. (2021).[5] Synthesis of 4-(Ethoxycarbonyl)phenylboronic acid via Lithiation (Analogous Chemistry). ResearchGate. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1-Bromo-4-(cyclohex-1-en-1-yl)benzene

Case ID: STAB-19353-Br Compound: 1-Bromo-4-(cyclohex-1-en-1-yl)benzene Chemical Class: Halogenated Styrene Derivative / Cyclic Vinyl Arene Support Level: Tier 3 (Senior Application Scientist) The "Why": Mechanism of Fail...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-19353-Br Compound: 1-Bromo-4-(cyclohex-1-en-1-yl)benzene Chemical Class: Halogenated Styrene Derivative / Cyclic Vinyl Arene Support Level: Tier 3 (Senior Application Scientist)

The "Why": Mechanism of Failure

User Question: "My sample turned yellow and viscous after two months in the fridge. What happened?"

Technical Insight: Your compound is structurally a styrene analog . Although the double bond is embedded within a cyclohexane ring, it remains conjugated with the aromatic ring. This conjugation lowers the activation energy for radical formation, making the molecule susceptible to auto-polymerization and oxidative degradation .

The failure mechanism follows a specific cascade, often driven by the "Peroxide Effect":

  • Auto-oxidation: Trace oxygen attacks the allylic position (next to the double bond) or the double bond itself, forming hydroperoxides.

  • Radical Generation: These peroxides decompose (triggered by light or heat) into alkoxy/hydroxy radicals.

  • Chain Propagation: These radicals attack the alkene of a neighboring molecule, initiating a chain reaction that forms oligomers (viscous oil) or insoluble polymers (precipitate).

Visualizing the Degradation Pathway:

DegradationPathway Monomer Pure Monomer (Clear/White) Peroxide Hydroperoxide Intermediate Monomer->Peroxide Auto-oxidation Dimer Oligomers (Viscous/Yellow) Monomer->Dimer Propagation Oxygen Trigger: O2 + Light/Heat Oxygen->Peroxide Radical Free Radical Species (R•) Peroxide->Radical Homolysis Radical->Monomer Initiation Polymer Polymer (Solid Precipitate) Dimer->Polymer Cross-linking

Figure 1: The cascade of oxidative polymerization. Note that yellowing usually indicates the formation of quinones or conjugated oligomers, a precursor to total polymerization.

Storage Protocols (SOP)

User Question: "How should I store this to prevent degradation for >6 months?"

To ensure long-term stability, you must disrupt the radical mechanism described above.

Standard Operating Procedure (SOP-STAB-04)
ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer) Arrhenius equation dictates that lowering T significantly reduces the rate of radical propagation.
Atmosphere Argon or Nitrogen Displaces Oxygen (the primary initiator). Argon is preferred as it is heavier than air and blankets the solid/oil.
Container Amber Glass Blocks UV light (290–400 nm), which provides the energy to cleave peroxide bonds and start the reaction.
Stabilizer TBC (10-50 ppm) Optional for short term; Required for bulk. 4-tert-Butylcatechol acts as a radical scavenger.
Physical State Solid (if possible) The crystal lattice restricts molecular motion, preventing the "collision" necessary for polymerization.

Critical Note on TBC: If you add 4-tert-Butylcatechol (TBC), do not store under 100% inert atmosphere . TBC is a phenolic inhibitor that requires trace amounts of oxygen to function effectively (it forms a quinone intermediate that traps radicals).

  • Strategy A (Pure Sample): No inhibitor + Argon + -20°C. (Best for <3 months).

  • Strategy B (Bulk/Long-term): TBC + Air Headspace + 4°C. (Best for >6 months).

Troubleshooting & FAQs

Q1: I need to use the compound in a Suzuki coupling. Do I need to remove the TBC stabilizer?

Answer: Generally, no . The typical concentration of TBC (10–50 ppm) is negligible compared to the molar equivalents of reagents in a cross-coupling reaction. However, if your catalyst loading is extremely low (<0.1 mol%) or the reaction is sensitive to phenols, you should remove it.

Q2: How do I remove the inhibitor if I have to?

Answer: Do not use liquid-liquid extraction (it's inefficient and creates emulsions). Use a Basic Alumina Plug .

Protocol: Flash Filtration

  • Prepare a small glass pipette or sintered funnel with Basic Alumina (Brockmann Grade I) .

  • Dissolve your compound in a non-polar solvent (Hexane or Pentane).

  • Pass the solution through the alumina. The phenolic TBC will deprotonate and bind irreversibly to the alumina.

  • Concentrate the filtrate immediately.

Workflow Visualization:

InhibitorRemoval Step1 Dissolve Sample (in Hexane/Pentane) Step2 Prepare Column (Basic Alumina) Step1->Step2 Step3 Pass Through Column Step2->Step3 Decision TBC Retained on Alumina (Phenoxide formation) Step3->Decision Step4 Collect Filtrate (Pure Monomer) Decision->Step4 Filtrate Step5 Evaporate Solvent (Keep < 30°C) Step4->Step5

Figure 2: Rapid purification protocol to remove phenolic inhibitors prior to sensitive catalytic steps.

Q3: My sample is a solid, but the SDS says it might be liquid. Is it pure?

Answer: 1-Bromo-4-(cyclohex-1-en-1-yl)benzene is typically a low-melting solid (Melting point range ~30–50°C depending on isomeric purity).

  • If it is a white solid: It is likely pure.

  • If it is a yellow oil: It may be impure (containing solvent or oligomers) or supercooled.

  • Test: Run a TLC. If you see a baseline spot (polymer) or a spot near the solvent front different from the main spot (oxidation product), purify via silica gel chromatography before use.

Q4: Can I store it in DMSO or DMF solution?

Answer: Avoid this. Polar aprotic solvents like DMSO and DMF can accelerate decomposition over time due to their ability to solubilize oxygen and potential trace basicity. Always store the compound neat (pure form). If you must store a solution, use degassed Anhydrous Toluene at -20°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90718, 1-Bromo-4-cyclohexylbenzene (Analogous Structure). Retrieved from [Link].

  • Americas Styrenics.Styrene Monomer: Safe Handling and Storage Guide.

(Note: Specific physical data for CAS 19353-89-0 is often extrapolated from the general class of halogenated styrenes due to its status as a specialized intermediate.)

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1-Bromo-4-(cyclohex-1-en-1-yl)benzene

Topic: 1H NMR Spectrum Analysis of 1-Bromo-4-(cyclohex-1-en-1-yl)benzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] A Comparative Guide for Reaction Mo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 1-Bromo-4-(cyclohex-1-en-1-yl)benzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Comparative Guide for Reaction Monitoring and Structural Validation

Executive Summary

In the synthesis of biaryl scaffolds and functionalized styrenes, 1-Bromo-4-(cyclohex-1-en-1-yl)benzene serves as a critical intermediate, particularly in Suzuki-Miyaura cross-coupling sequences. Its structural integrity is defined by the preservation of the cyclohexenyl double bond, which is susceptible to over-reduction during catalytic hydrogenation or specific coupling conditions.

This guide objectively compares the 1H NMR spectral signature of the target molecule against its most common "silent" impurity: the saturated analog 1-bromo-4-cyclohexylbenzene . By focusing on the diagnostic "Vinyl Flag" and the splitting patterns of the AA'BB' aromatic system, researchers can rapidly validate product purity without resorting to destructive methods.

Structural Context & Criticality

The target molecule consists of a para-substituted benzene ring linking a bromine atom and a cyclohexenyl moiety. The chemical environment creates three distinct spectral zones:

  • Aromatic Zone: Highly diagnostic AA'BB' system due to the para-substitution.

  • Vinyl Zone: The single vinylic proton is the primary indicator of conjugation.

  • Aliphatic Zone: Cyclohexenyl ring protons showing allylic and homoallylic coupling.

Why This Comparison Matters

In drug development workflows, this compound is often synthesized via Suzuki coupling of 1-bromo-4-iodobenzene and cyclohexenylboronic acid. A common side reaction (or intentional subsequent step) is the reduction of the double bond. Distinguishing the Target (Alkene) from the Over-reduced Impurity (Alkane) is critical, as their polarities are similar, often making TLC monitoring ambiguous. 1H NMR offers the only definitive, non-destructive resolution.

Comparative Spectral Analysis

The following table contrasts the target molecule with its saturated analog. Data is standardized for CDCl₃ at 400 MHz.

Table 1: Chemical Shift Comparison (Target vs. Saturated Analog)
Spectral RegionProton TypeTarget: 1-Bromo-4-(cyclohex-1-en-1-yl)benzeneImpurity: 1-Bromo-4-cyclohexylbenzeneDiagnostic Value
Vinyl =CH- ~6.12 ppm (m, 1H) ABSENT CRITICAL. Presence confirms the double bond.
Aromatic Ar-H (ortho to Br) ~7.45 ppm (d, J=8.5 Hz, 2H)~7.40 ppm (d, J=8.5 Hz, 2H)Minor shift; difficult to distinguish in mixtures.
Aromatic Ar-H (ortho to Ring) ~7.25 ppm (d, J=8.5 Hz, 2H)~7.08 ppm (d, J=8.5 Hz, 2H)Target is deshielded due to conjugation.
Aliphatic Benzylic/Allylic ~2.38 ppm (m, 4H, Allylic)~2.48 ppm (m, 1H, Methine)Integration change (4H vs 1H) and multiplicity change.
Aliphatic Ring CH₂ ~1.65 - 1.80 ppm (m, 4H)~1.20 - 1.90 ppm (Complex m, 10H)Saturated ring shows broader, more shielded envelope.

Analyst Note: The "Vinyl Flag" at ~6.12 ppm is the definitive "Go/No-Go" signal. If this peak is absent, or if the integration ratio between the aromatic region (4H) and this peak (1H) is skewed, over-reduction has occurred.

Detailed Spectral Assignment (Target Molecule)

A. The Aromatic Region (7.0 – 7.5 ppm)

The para-substitution pattern creates a classic AA'BB' system , appearing as two distinct doublets (pseudo-doublets due to second-order effects).

  • ~7.45 ppm (2H, d): Protons ortho to the Bromine. The electronegative Br atom deshields these protons via the inductive effect (-I).

  • ~7.25 ppm (2H, d): Protons ortho to the cyclohexenyl group. The alkene is slightly electron-donating by resonance but the ring current anisotropy deshields these protons relative to a standard alkylbenzene.

B. The "Vinyl Flag" (6.0 – 6.2 ppm)
  • ~6.12 ppm (1H, tt or m): This is the vinylic proton on the cyclohexene ring.

    • Multiplicity: It typically appears as a triplet of triplets or a broad multiplet. It couples to the adjacent allylic methylene protons (C3) with a

      
       value of ~3.5–4.0 Hz and shows long-range coupling to the other allylic set (C6).
      
    • Validation: Integration must be exactly 1.0 relative to the 2.0 integration of the aromatic doublets.

C. The Aliphatic Region (1.5 – 2.5 ppm)
  • ~2.38 ppm (4H, m): These are the allylic protons (C3 and C6 of the cyclohexene ring). They are deshielded by the double bond anisotropy.[2]

  • ~1.65 – 1.80 ppm (4H, m): These are the homoallylic protons (C4 and C5). They appear as a multiplet, typical of the "top" of the cyclohexene half-chair conformation.

Experimental Protocol: Reliable Characterization

Materials
  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane) as internal standard.

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

  • Instrument: 400 MHz or higher recommended for clear AA'BB' resolution.

Step-by-Step Workflow
  • Sample Preparation: Dissolve 5–10 mg of the isolated product in 0.6 mL of CDCl₃. Ensure the solution is clear; filter through a cotton plug if particulates (e.g., Pd black) remain.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 45° (to prevent saturation).

    • Relaxation Delay (D1): ≥ 2.0 seconds (critical for accurate integration of aromatic protons).

    • Scans (NS): 16 (sufficient for >5 mg sample).

  • Processing:

    • Phase correction: Manual phasing is preferred to flatten the baseline around the vinyl peak.

    • Baseline Correction: Apply a polynomial fit (Bernstein) to ensure accurate integration.

    • Referencing: Set the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.

Decision Logic & Workflow Visualization

The following diagram outlines the logical flow for validating the product using 1H NMR, specifically distinguishing it from starting materials and over-reduced byproducts.

NMR_Analysis_Logic Start Crude Product / Isolated Solid Acquire Acquire 1H NMR (CDCl3) Start->Acquire CheckVinyl Check 6.0 - 6.2 ppm Region Acquire->CheckVinyl NoVinyl No Peak at ~6.1 ppm CheckVinyl->NoVinyl Absent HasVinyl Peak Present (~6.1 ppm) CheckVinyl->HasVinyl Present AnalyzeImpurity Diagnose Impurity NoVinyl->AnalyzeImpurity CheckAr Check Aromatic Region (7.0-7.5 ppm) HasVinyl->CheckAr Target CONFIRMED TARGET 1-Bromo-4-(cyclohex-1-en-1-yl)benzene CheckAr->Target 2x Doublets (AA'BB') Integration Vinyl:Ar = 1:4 Saturated Product is Saturated Analog (1-bromo-4-cyclohexylbenzene) AnalyzeImpurity->Saturated Multiplet at ~2.5 ppm (Methine) StartMat Starting Material (Boronic Acid/Ester) AnalyzeImpurity->StartMat No Aliphatic Signals

Figure 1: Decision tree for verifying 1-Bromo-4-(cyclohex-1-en-1-yl)benzene synthesis via 1H NMR.

References

  • ChemicalBook. (2025).[3] 1-Bromo-4-cyclohexylbenzene 1H NMR Spectrum. Retrieved from

  • National Institutes of Health (PubChem). (2025). 1-Bromo-4-cyclohexylbenzene Spectral Information. Retrieved from

  • University of Wisconsin-Madison. (2025). 1H NMR Chemical Shifts & Coupling Constants (Reich Collection). Retrieved from

  • Suzuki, A. (1999). Organoborane coupling reactions (Suzuki coupling).[4][5] Proceedings of the Japan Academy, Series B. Retrieved from

Sources

Comparative

A Researcher's Guide to Infrared Spectroscopy of Cyclohexenyl Benzene Derivatives

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive technique for identifying functional groups within a molecule. This guide provides an in-depth comparison of the characteristic IR absorption bands for cyclohexenyl benzene derivatives, offering the technical accuracy and field-proven insights necessary for confident spectral interpretation. We will delve into the causality behind experimental choices and present a self-validating system for analysis.

The Vibrational Fingerprint: Understanding the Spectrum

A cyclohexenyl benzene derivative presents a unique spectroscopic challenge and opportunity. The molecule is a hybrid, containing both an aliphatic, unsaturated ring (cyclohexene) and an aromatic ring (benzene). Its IR spectrum is therefore a composite, reflecting the vibrational modes of each distinct structural component. A successful interpretation hinges on dissecting this composite spectrum and assigning the observed absorption bands to their corresponding molecular motions.

The key to distinguishing these derivatives lies in identifying the characteristic vibrations of three main structural features:

  • The cyclohexene ring , with its sp² and sp³ hybridized carbons.

  • The monosubstituted benzene ring .

  • The interplay and overlapping regions of their respective absorptions.

Comparative Analysis of Characteristic IR Bands

The following table summarizes the key diagnostic absorption bands for cyclohexenyl benzene derivatives. These wavenumbers are derived from established spectroscopic data for cyclohexene and monosubstituted benzene moieties.[1][2][3][4] The presence of both sets of bands is a strong indicator of the cyclohexenyl benzene structure.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensityNotes
3100-3000C-H StretchAromatic & Alkene (=C-H)Medium to WeakPeaks just above 3000 cm⁻¹ are characteristic of sp² C-H bonds.[3][5][6][7]
2960-2850C-H StretchAlkane (-CH₂, -CH)StrongMultiple strong peaks indicating the saturated carbon backbone of the cyclohexene ring.[1]
~1640-1660C=C StretchAlkene (Cyclohexene)MediumThis band is a hallmark of the double bond within the cyclohexene ring.[1] Its intensity can vary.
~1600, ~1585, ~1500, ~1450C=C StretchAromatic RingMedium to StrongAromatic compounds typically show a series of absorptions in this region due to the complex vibrations of the ring.[2][3][4] Two of these bands are usually the most intense.[2][3]
~1450CH₂ Bending (Scissoring)Alkane (Cyclohexene)MediumThis bending vibration is characteristic of the methylene groups in the cyclohexene ring.[1]
900-675C-H Out-of-Plane BendAromatic RingStrongThe exact position is highly diagnostic of the substitution pattern. For monosubstituted benzenes, two strong bands are typically observed.[3][4][8]
770-730C-H Out-of-Plane BendMonosubstituted BenzeneStrongOne of the two characteristic strong bands for monosubstituted rings.[2][8]
710-690C-H Out-of-Plane Bend / Ring BendMonosubstituted BenzeneStrongThe second characteristic strong band for monosubstituted rings.[2][8]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a liquid cyclohexenyl benzene derivative using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

Objective: To obtain a clean, high-resolution IR spectrum of a liquid cyclohexenyl benzene derivative for structural elucidation.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample of cyclohexenyl benzene derivative (a few drops)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free laboratory wipes

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The instrument should be in a stable environment with controlled temperature and humidity.

    • Open the spectral acquisition software.

  • Background Spectrum Acquisition (Self-Validation Step):

    • Causality: A background spectrum must be collected to account for the absorbance of ambient atmospheric components, primarily water vapor and carbon dioxide. This step is critical for obtaining a true spectrum of the sample.

    • Procedure: Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol. Allow the crystal to dry completely. Once dry, collect a background spectrum. The resulting spectrum should be a flat line, confirming the absence of contaminants.

  • Sample Application:

    • Place a small drop of the liquid cyclohexenyl benzene derivative directly onto the center of the ATR crystal. Ensure the crystal is fully covered by the sample. If the sample is volatile, a cover can be placed over the ATR accessory.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard resolution is 4 cm⁻¹.

  • Data Processing and Cleaning:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the ATR crystal immediately after the measurement using a lint-free wipe and an appropriate solvent. Verify cleanliness by collecting another background scan if necessary.

Logical Workflow for Spectral Analysis

The interpretation of an IR spectrum is a systematic process. The following diagram illustrates the logical workflow for analyzing the spectrum of a potential cyclohexenyl benzene derivative.

IR_Analysis_Workflow cluster_0 Spectral Acquisition cluster_1 Initial C-H Region Analysis cluster_2 Double Bond & Fingerprint Region Analysis cluster_3 Conclusion Start Obtain Spectrum via FTIR Process Process Data (Background Subtraction) Start->Process CH_Region Examine 3100-2800 cm⁻¹ Region Process->CH_Region SP2_CH Peaks > 3000 cm⁻¹? (Aromatic/Alkene C-H) CH_Region->SP2_CH SP3_CH Strong Peaks < 3000 cm⁻¹? (Alkane C-H) SP2_CH->SP3_CH Yes DB_Region Examine 1700-1400 cm⁻¹ Region SP3_CH->DB_Region Yes Alkene_CC Peak at ~1650 cm⁻¹? (Alkene C=C) DB_Region->Alkene_CC Aromatic_CC Multiple Peaks at ~1600-1450 cm⁻¹? (Aromatic C=C) Alkene_CC->Aromatic_CC Yes OOP_Region Examine 900-675 cm⁻¹ Region Aromatic_CC->OOP_Region Yes MonoSub Strong Peaks at ~750 & ~700 cm⁻¹? (Monosubstituted Benzene) OOP_Region->MonoSub Conclusion Structure Consistent with Cyclohexenyl Benzene Derivative MonoSub->Conclusion Yes

Caption: Logical workflow for the IR spectral analysis of cyclohexenyl benzene derivatives.

Case Study: 1-Phenyl-1-cyclohexene

To illustrate these principles, we can refer to the gas-phase IR spectrum of 1-phenyl-1-cyclohexene available in the NIST Chemistry WebBook.[9][10] An analysis of this spectrum would reveal:

  • C-H Stretches: A complex of bands between ~3100 cm⁻¹ and 2800 cm⁻¹, confirming the presence of both sp² and sp³ C-H bonds.

  • C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region characteristic of the benzene ring, and a weaker feature for the cyclohexene C=C bond.

  • Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region, indicative of the monosubstituted aromatic ring.

This real-world example validates the tabulated data and the analytical workflow, demonstrating the power of IR spectroscopy to confirm the presence of both the cyclohexene and the monosubstituted benzene moieties within the same molecule. By systematically comparing the unknown spectrum with the characteristic bands outlined in this guide, researchers can confidently identify and characterize cyclohexenyl benzene derivatives, ensuring the integrity of their synthetic and developmental pipelines.

References

  • Brown, D. (2025). Interpretation of the infrared spectrum of cyclohexene. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

  • Vibrational Spectra Of Benzene Derivatives. (n.d.). Test Hotheads. [Link]

  • Gardner, A. M., & Wright, T. G. (2011). Consistent assignment of the vibrations of monosubstituted benzenes. The Journal of Chemical Physics, 135(11), 114305. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27. [Link]

  • 1-Phenyl-1-cyclohexene. (n.d.). NIST WebBook. [Link]

  • Frank, L. (2023). Analysis of the Vibrational and Electronic Spectrum of Benzene. Chemistry LibreTexts. [Link]

  • Infrared absorption spectra of cyclo-hydrocarbons. (n.d.). NIST. [Link]

  • Li, J., et al. (2020). From Hexaphenylbenzene to 1,2,3,4,5,6-Hexacyclohexylcyclohexane. Journal of the American Chemical Society. [Link]

  • Li, J., et al. (2020). From Hexaphenylbenzene to 1,2,3,4,5,6-Hexacyclohexylcyclohexane. ACS Publications. [Link]

  • Cyclohexene, 1-phenyl-. (n.d.). NIST WebBook. [Link]

  • OpenStax. (2023). Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

  • Introduction to IR Spectroscopy - Alkenes. (2012). YouTube. [Link]

  • Characteristic IR Absorption of Benzene Derivatives. (n.d.). Al-Mustansiriyah University. [Link]

  • Cyclohexylbenzene. (n.d.). Wikipedia. [Link]

  • Smith, B. C. (2016). Distinguishing structural isomers: Mono- and disubstituted benzene rings. ResearchGate. [Link]

  • FTIR spectra of cyclohexane and DVR oxidized before and later. (n.d.). ResearchGate. [Link]

  • How does the cyclohexane FTIR spectrum differ from that of benzene, and what characteristic peaks in.... (n.d.). Proprep. [Link]

  • IR Spectrum and Characteristic Absorption Bands. (n.d.). Maricopa Open Digital Press. [Link]

  • Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

  • Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction. (2020). ResearchGate. [Link]

  • Infrared Spectroscopy. (n.d.). University of Colorado Boulder. [Link]

  • Infrared (IR) Spectroscopy. (2020). Chemistry LibreTexts. [Link]

  • Vibrations and Rotations of Molecules: Infrared and Microwave Spectroscopy. (2016). Chemistry LibreTexts. [Link]

  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-33. [Link]

  • 1-Phenylcyclohexanol. (n.d.). PubChem. [Link]

  • Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy, 31(3), 22-28. [Link]

Sources

Validation

Comparative Reactivity Profile: 4-Bromostyrene vs. 1-(4-Bromophenyl)cyclohexene

[1] Executive Summary This guide provides a technical comparison between 4-bromostyrene (4-BS) and its cyclic, internal-alkene analog, 1-(4-bromophenyl)cyclohexene (4-BPC) .[1] For researchers in drug discovery and mater...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between 4-bromostyrene (4-BS) and its cyclic, internal-alkene analog, 1-(4-bromophenyl)cyclohexene (4-BPC) .[1]

For researchers in drug discovery and materials science, the choice between these two building blocks often dictates the success of palladium-catalyzed cross-coupling reactions. The core distinction lies in the alkene substitution pattern :

  • 4-Bromostyrene: Contains a terminal alkene.[1][2] High reactivity but low chemoselectivity. Prone to spontaneous polymerization and competing Heck reactions.

  • 1-(4-Bromophenyl)cyclohexene: Contains a trisubstituted, endocyclic alkene.[1] High steric hindrance renders the alkene inert to many side reactions, offering superior chemoselectivity at the aryl bromide site.

Structural & Reactivity Analysis[1][3][4]

The "Terminal vs. Internal" Dichotomy

The fundamental difference driving reactivity is the accessibility of the vinyl group.

Feature4-Bromostyrene (4-BS)1-(4-Bromophenyl)cyclohexene (4-BPC)
Alkene Type Terminal (Monosubstituted)Internal (Trisubstituted)
Conformation Planar (High conjugation)Twisted (Phenyl ring ~40° torsion relative to alkene)
Polymerization Risk High (Requires inhibitors like TBC)Negligible (Sterically inhibited propagation)
Pd-Catalysis Risk Competing Heck ReactionHigh Fidelity (Suzuki/Buchwald favored)
Chemoselectivity in Palladium Catalysis

In cross-coupling reactions (e.g., Suzuki-Miyaura), the goal is usually to react the C–Br bond while leaving the alkene intact for later functionalization.

  • 4-BS Challenges: The terminal alkene is an excellent substrate for the Heck reaction .[1] During Suzuki coupling, the Pd(II)-aryl intermediate can insert into the vinyl group of a neighboring 4-BS molecule instead of transmetallating with the boronic acid. This leads to oligomerization and "Heck byproducts."

  • 4-BPC Advantage: The trisubstituted nature of the cyclohexenyl double bond creates significant steric hindrance.[1] Standard Pd-catalysts cannot easily coordinate and insert into this alkene, effectively "shutting down" the Heck pathway. This forces the catalyst to proceed exclusively through the Suzuki cycle.

Visualization: Reaction Pathway Divergence

The following diagram illustrates how steric hindrance in 4-BPC blocks the parasitic Heck pathway that plagues 4-BS.

ReactivityPathways Start Substrate (Ar-Br) Pd_Ox Oxidative Addition (Ar-Pd-Br) Start->Pd_Ox Pd(0) Polymer_Path Radical Polymerization (Gunk/Insoluble) Start->Polymer_Path 4-BS (Heat/Light) Suzuki_Path Transmetallation (Suzuki Product) Pd_Ox->Suzuki_Path 4-BS & 4-BPC (Target Reaction) Heck_Path Alkene Insertion (Heck Side-Product) Pd_Ox->Heck_Path 4-BS (Fast) Heck_Path->Pd_Ox Blocked in 4-BPC (Sterics)

Figure 1: Mechanistic divergence. Red paths indicate side reactions prevalent in 4-Bromostyrene but suppressed in 4-Bromophenylcyclohexene.

Experimental Protocols

Stability & Handling (Self-Validating Check)

Before running any reaction, verify the quality of your starting material. 4-Bromostyrene degrades; 4-BPC does not.[1]

  • Protocol for 4-BS Verification:

    • Visual Check: If the liquid is yellow/viscous, polymerization has occurred.

    • Solubility Test: Dissolve 50 mg in 1 mL methanol. Turbidity indicates polystyrene formation.[1]

    • Purification: If compromised, pass through a short plug of basic alumina to remove the inhibitor (TBC) immediately before use. Warning: Uninhibited 4-BS polymerizes rapidly at >50°C.[1]

  • Protocol for 4-BPC Verification:

    • Visual Check: Typically a white crystalline solid or clear oil.

    • Stability: Can be stored on the benchtop without inhibitors.

Chemoselective Suzuki Coupling Protocol

This protocol is optimized to demonstrate the robustness of 4-BPC compared to 4-BS .[1]

Objective: Couple 4-bromophenyl-alkene with Phenylboronic acid. Target Selectivity: Exclusive C–C bond formation at the bromide; preservation of the alkene.

Reagents:

  • Substrate (1.0 equiv): 4-BS or 4-BPC[1]

  • Phenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%) — Chosen for bidentate ligand stability to prevent Heck migration.[1]

  • Base: K₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with the aryl bromide, boronic acid, base, and catalyst. Evacuate and backfill with Argon (3x). Critical: Oxygen promotes homocoupling and radical polymerization of 4-BS.[1]

  • Solvation: Add degassed solvent via syringe.

  • Reaction: Heat to 80°C for 4 hours.

    • Observation Point: For 4-BS , monitor for precipitation (polymer).[1] For 4-BPC , the solution should remain clear/homogeneous.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄.

  • Analysis (1H NMR):

    • 4-BS Product: Look for complex multiplet signals in the alkene region (5.0–6.5 ppm) indicating Heck oligomers or loss of vinyl protons.

    • 4-BPC Product: The cyclohexenyl vinyl proton (approx 6.1 ppm, triplet-like) should remain distinct and integrate 1:1 with the new biaryl protons.

Performance Data Summary

The following table summarizes expected outcomes based on standard laboratory conditions (Suzuki Coupling, 80°C, 4h).

Metric4-Bromostyrene1-(4-Bromophenyl)cyclohexene
Isolated Yield 65 - 75%85 - 95%
Purity ( Crude) Low (Contains oligomers)High
Byproduct Profile Heck adducts, Homopolymers< 2% Dehalogenation
Post-Reaction Processing Requires chromatography to separate polymerSimple crystallization/filtration often sufficient
Scale-Up Viability Low (Exotherm risk from polymerization)High (Thermally stable)

Mechanistic Logic (Why 4-BPC Wins)

The superiority of 4-BPC in cross-coupling is grounded in conformational locking and steric shielding .[1]

  • Heck Suppression: The Heck reaction requires the alkene to coordinate to the Pd(II) center syn to the aryl group. In 1-(4-bromophenyl)cyclohexene, the rigid half-chair conformation of the cyclohexene ring creates a steric wall.[1] The Pd center cannot easily approach the double bond to form the necessary

    
    -complex.[1]
    
  • Electronic Decoupling: In 4-bromostyrene, the vinyl group is conjugated with the phenyl ring, making it electron-rich and prone to electrophilic attack. In 4-BPC, the steric clash between the ortho-protons of the phenyl ring and the allylic protons of the cyclohexene ring forces a twist (approx 40°). This reduces conjugation, making the alkene less nucleophilic and more stable against oxidation or random radical attacks.

StericShielding cluster_0 4-Bromostyrene cluster_1 1-(4-Bromophenyl)cyclohexene Styrene Planar Conformation Exposed Vinyl Group Reactivity High Heck Reactivity High Polymerization Styrene->Reactivity Cyclo Twisted Conformation Sterically Shielded Alkene Stability Inert to Heck Stable to Radicals Cyclo->Stability

Figure 2: Structural impact on reactivity.[1] The "Twisted" nature of the cyclohexenyl analog protects the alkene.

References

  • Heck Reaction Selectivity: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link[1]

  • Styrene Polymerization: Hawker, C. J., Bosman, A. W., & Harth, E. (2001). New Polymer Synthesis Architectures: Complex Structures via Atom Transfer Radical Polymerization. Chemical Reviews, 101(12), 3661–3688. Link[1]

  • Suzuki Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Internal Alkene Reactivity: Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7. Link[1]

Sources

Comparative

Technical Guide: COSY and HSQC NMR Correlation for 1-Bromo-4-(cyclohex-1-en-1-yl)benzene Assignment

Introduction: The Structural Challenge In medicinal chemistry, 1-Bromo-4-(cyclohex-1-en-1-yl)benzene is a ubiquitous intermediate, frequently generated via Suzuki-Miyaura cross-coupling. While its aromatic region is ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Challenge

In medicinal chemistry, 1-Bromo-4-(cyclohex-1-en-1-yl)benzene is a ubiquitous intermediate, frequently generated via Suzuki-Miyaura cross-coupling. While its aromatic region is often distinct, the cyclohexenyl moiety presents a classic NMR assignment challenge: a crowded aliphatic region (1.5–2.5 ppm) where allylic and homoallylic protons overlap.

This guide compares the efficacy of 1D 1H NMR , COSY (Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) in resolving this structure. We demonstrate that while COSY provides connectivity, HSQC is the requisite tool for definitive assignment due to its ability to resolve proton overlaps through carbon chemical shift dispersion.

The Molecule[1][2][3][4][5]
  • Core Scaffold: Para-substituted benzene ring.

  • Substituent: Cyclohexenyl ring attached at the C1' vinylic position.

  • Key Difficulty: Distinguishing the allylic methylene protons (H6' vs. H3') and the homoallylic protons (H4' vs. H5') which often co-elute in 1D spectra.

Experimental Protocol

To ensure reproducibility and spectral fidelity, the following acquisition parameters are recommended.

Sample Preparation[4][5][6][7][8]
  • Solvent: CDCl3 (99.8% D) + 0.03% TMS (v/v).

  • Concentration: 15–20 mg in 600 µL. Note: High concentration is critical for resolving the fine splitting in the 2D contours.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (600 MHz Base Frequency)
Parameter1D 1H2D COSY (gCOSY)2D HSQC (gHSQC-AD)
Pulse Sequence zg30cosygpppqfhsqcetgpsisp2
Scans (NS) 168 per increment4 per increment
Spectral Width 12 ppm10 ppm (F1/F2)10 ppm (F2) / 160 ppm (F1)
Points (TD) 64k2048 (F2) x 256 (F1)2048 (F2) x 256 (F1)
Relaxation Delay 1.0 s1.5 s1.5 s
Processing LB = 0.3 HzSine Bell (SSB=0)Qsine (SSB=2)

Expert Insight: For HSQC, use Adiabatic (AD) pulses if available on your spectrometer. They provide uniform inversion across wide carbon bandwidths, preventing signal loss for aromatic carbons far from the carrier frequency.

Comparative Analysis: 1D vs. COSY vs. HSQC

Method A: 1D 1H NMR (The Baseline)

In the 1D spectrum, the aromatic and vinylic protons are distinct, but the aliphatic region is ambiguous.

Simulated 1D Data Table:

PositionShift (δ ppm)MultiplicityIntegralAssignment Confidence
Ar-H (ortho to Br) 7.43Doublet (8.4 Hz)2HHigh
Ar-H (meta to Br) 7.21Doublet (8.4 Hz)2HHigh
Vinyl H (H2') 6.12Broad Singlet/Triplet1HHigh
Allylic (H6') 2.36Multiplet2HLow (Overlap)
Allylic (H3') 2.18Multiplet2HLow (Overlap)
Homoallylic (H4'/H5') 1.65 - 1.78Complex Multiplet4HZero (Co-elution)
Method B: COSY (Connectivity Mapping)

COSY establishes the spin system but fails when chemical shift dispersion is poor.

  • Success: Clearly links the Vinylic H2' (6.12 ppm) to the Allylic H3' (2.18 ppm).

  • Failure: The correlation between H3' and H4' is often obscured by the diagonal because their shifts are close. The H4'-H5' coupling is virtually invisible due to strong coupling effects (roofing) and overlap.

Method C: HSQC (The Resolution Standard)

HSQC utilizes the 13C dimension to separate protons that overlap in the 1H dimension.

  • Mechanism: Even if H4' and H5' appear at the exact same proton frequency (e.g., 1.70 ppm), their attached carbons often differ by 1-3 ppm due to different electronic environments (gamma-gauche effects), resulting in two distinct cross-peaks.

Visualizing the Assignment Logic

The following diagram illustrates the decision-making workflow for assigning this molecule, highlighting where HSQC becomes mandatory.

AssignmentWorkflow Start Sample: 1-Bromo-4-(cyclohex-1-en-1-yl)benzene Step1 1. Run 1D Proton NMR Start->Step1 Decision1 Are Aliphatic Signals Resolved? Step1->Decision1 PathA Yes (Rare) -> Assign by Multiplicity Decision1->PathA Clear PathB No (Common) -> Run 2D COSY Decision1->PathB Overlapped Final Definitive Structural Assignment PathA->Final Step2 2. Analyze COSY PathB->Step2 Result2 Identify H2' (Vinyl) -> H3' (Allylic) connectivity Step2->Result2 Problem Ambiguity: H4' vs H5' Overlap Result2->Problem Step3 3. Run HSQC (1H-13C) Problem->Step3 Result3 Resolve H4'/H5' via Carbon Shifts Step3->Result3 Result3->Final

Figure 1: Logical workflow for structural assignment. Note the critical role of HSQC in resolving the "Ambiguity" phase.

Detailed Correlation Map (COSY vs. HSQC)

The diagram below visualizes the specific correlations observed. Notice how HSQC provides a direct "vertical" escape from the crowded proton axis.

CorrelationMap cluster_legend Legend Leg1 Proton Signal Leg2 Carbon Signal H2 H2' (Vinyl) 6.12 ppm H3 H3' (Allylic) 2.18 ppm H2->H3 COSY (3J) C2 C2' 124.5 ppm H2->C2 HSQC (1J) H4 H4' (Homoallylic) 1.75 ppm H3->H4 C3 C3' 27.1 ppm H3->C3 H5 H5' (Homoallylic) 1.65 ppm H4->H5 Weak/Overlap C4 C4' 22.8 ppm H4->C4 H6 H6' (Allylic) 2.36 ppm H5->H6 C5 C5' 23.2 ppm H5->C5 C6 C6' 29.5 ppm H6->C6

Figure 2: Correlation topology. Blue arrows indicate COSY (neighboring) connectivity; Red arrows indicate HSQC (direct) connectivity. Note that H4' and H5' are close in space (Proton axis) but distinct in Carbon space.

Results & Discussion

The "Self-Validating" Assignment Strategy

A robust assignment relies on cross-referencing. For 1-Bromo-4-(cyclohex-1-en-1-yl)benzene, the validation loop is:

  • Anchor Point: The vinylic proton H2' (approx 6.12 ppm) is the only proton in the alkene region.

  • COSY Step: H2' shows a strong cross-peak to H3' (approx 2.18 ppm). This identifies the "start" of the aliphatic chain.

  • HSQC Step:

    • The H3' proton correlates to a carbon at ~27 ppm.

    • The other allylic proton, H6' , is usually deshielded (approx 2.36 ppm) due to being allylic to the quaternary C1'. HSQC confirms this by correlating it to a distinct carbon at ~29 ppm.

  • Resolution of the Ring: The remaining protons (H4' and H5') are assigned by elimination. Even if they overlap in 1D, the HSQC shows two distinct carbon correlations (C4' at ~22.8 ppm and C5' at ~23.2 ppm).

Comparison Summary
Feature1D Proton OnlyCOSY OnlyCOSY + HSQC (Recommended)
Aromatic Region ExcellentExcellentExcellent
Alkene Identification GoodExcellentExcellent
Aliphatic Connectivity Poor (Ambiguous)Moderate (Diagonal overlap)Superior (Resolved via 13C)
Time Investment 5 mins20 mins45 mins
Confidence Level LowMediumHigh

Conclusion

While COSY is sufficient for simple linear chains, the cyclic nature of the cyclohexenyl group in 1-Bromo-4-(cyclohex-1-en-1-yl)benzene creates second-order coupling effects and overlaps that render COSY insufficient on its own. The HSQC experiment is not optional but essential for high-integrity assignment, as it leverages the carbon dimension to deconvolute the homoallylic region.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Definitive guide on Pulse Sequences).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Context for the synthesis of the target molecule).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative database for chemical shift estimation).[1][2]

  • SDBS Web . (2023). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Reference spectra for cyclohexenyl benzene derivatives).

Sources

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